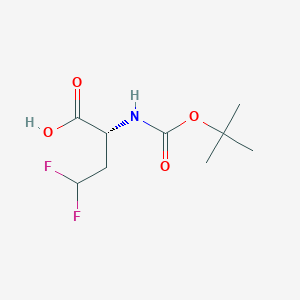
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in peptide synthesis due to its protective tert-butyloxycarbonyl (Boc) group, which helps in preventing unwanted side reactions during the synthesis process .
Méthodes De Préparation
The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group. This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge in using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Industrial production methods often involve the use of di-tert-butyl pyrocarbonate for the preparation of Boc derivatives of amino acids .
Analyse Des Réactions Chimiques
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protective group to prevent unwanted side reactions.
Biology: The compound is used in the synthesis of peptides that are studied for their biological activity.
Medicine: Peptides synthesized using this compound can be used in drug development and therapeutic research.
Industry: The compound is used in the production of various peptides and other organic compounds.
Mécanisme D'action
The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid involves its role as a protective group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group of the peptide from unwanted reactions during the synthesis process. This protection is achieved by forming a stable ester linkage that can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the Boc group and its interactions with other reagents used in peptide synthesis .
Comparaison Avec Des Composés Similaires
(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid can be compared with other similar compounds, such as:
(2R)-2-(tert-Butoxycarbonylamino)-5-hexenoic acid: This compound also contains a Boc-protected amino group and is used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs): These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents.
Di-tert-butyl pyrocarbonate derivatives: These compounds are used in the preparation of Boc derivatives of amino acids.
The uniqueness of this compound lies in its specific structure, which includes the difluorobutanoic acid moiety, providing distinct chemical properties and reactivity compared to other Boc-protected compounds.
Propriétés
IUPAC Name |
(2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
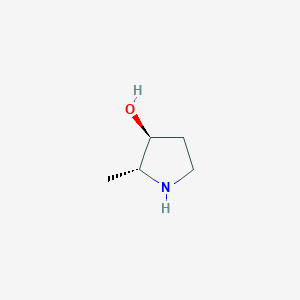
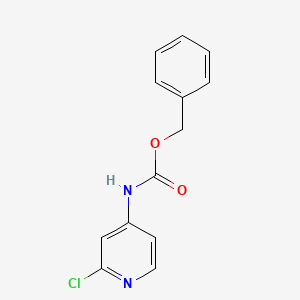
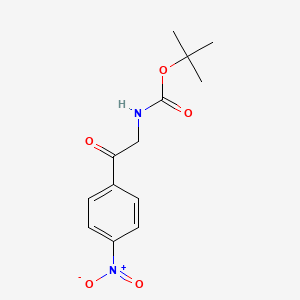
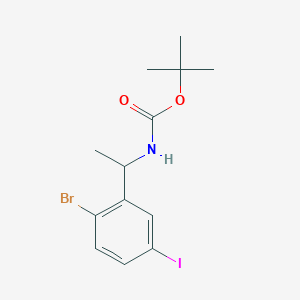
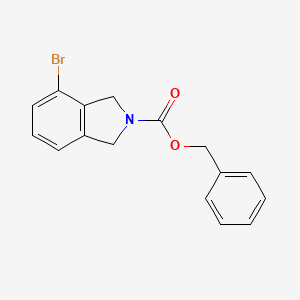
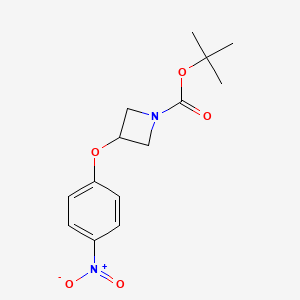
![rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8148431.png)
![tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate](/img/structure/B8148439.png)

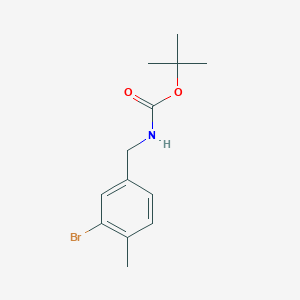
![benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B8148471.png)
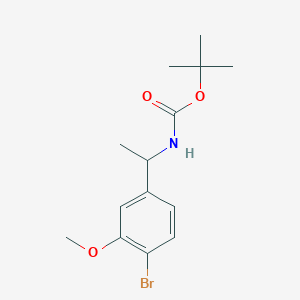
![6-nitro-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B8148476.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148488.png)
